2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is an organic compound that features a pyrrole ring, a cyclopentapyridazine ring, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Cyclopentapyridazine Formation: The cyclopentapyridazine ring can be constructed via a cyclization reaction involving appropriate precursors.
Amide Bond Formation: The final step involves coupling the pyrrole and cyclopentapyridazine intermediates through an amide bond formation, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions could target the carbonyl group in the cyclopentapyridazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine
Drug Development: Explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetamide
- N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)butanamide
Uniqueness
The uniqueness of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(2-pyrrol-1-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12(16(22)17-7-10-19-8-2-3-9-19)20-15(21)11-13-5-4-6-14(13)18-20/h2-3,8-9,11-12H,4-7,10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBMSFYZAVYXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC=C1)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.